3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the nitrophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Final coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring can also interact with biological molecules, affecting various pathways within the cell.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(4-METHOXYPHENYL)-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- 3-(4-BROMOPHENYL)-N~5~-(2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
These compounds share similar structures but differ in the substituents on the phenyl rings, which can lead to differences in their chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[2-[[2-(4-nitrophenyl)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O5/c20-14-5-3-13(4-6-14)17-23-19(30-24-17)18(27)22-10-9-21-16(26)11-12-1-7-15(8-2-12)25(28)29/h1-8H,9-11H2,(H,21,26)(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJUJJNRKNYMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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